molecular formula C22H25N5O B11243158 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide

Cat. No.: B11243158
M. Wt: 375.5 g/mol
InChI Key: BGHZFSIRNMHHLW-UHFFFAOYSA-N
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Description

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a pyrimidine ring substituted with ethylamino and methyl groups, connected to a phenyl ring, which is further linked to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated reactors and continuous flow systems to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine ring and benzamide moiety may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Molecular docking studies and in vitro assays can provide insights into the exact mechanism and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethylbenzamide is unique due to its specific combination of a pyrimidine ring with ethylamino and methyl substitutions, coupled with a benzamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C22H25N5O/c1-5-23-20-13-16(4)24-22(27-20)26-19-10-8-18(9-11-19)25-21(28)17-7-6-14(2)15(3)12-17/h6-13H,5H2,1-4H3,(H,25,28)(H2,23,24,26,27)

InChI Key

BGHZFSIRNMHHLW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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